2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
The compound 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic molecule that features a quinazolinone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This step involves the reaction of 2-mercaptoaniline with an appropriate acid chloride under acidic conditions to form the benzothiazole ring.
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate isocyanate or by cyclization of 2-aminobenzamide derivatives.
Coupling Reactions: The final step involves coupling the benzothiazole moiety with the quinazolinone core using a suitable linker, such as a methylene bridge, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one: undergoes several types of chemical reactions:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one: has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential antibacterial and anticancer properties.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . The quinazolinone core is known to inhibit tyrosine kinase receptors, which are involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one: is unique due to the presence of both benzothiazole and quinazolinone moieties, which confer a combination of antibacterial and anticancer properties. The methoxy and fluorophenyl groups further enhance its chemical stability and biological activity .
Properties
Molecular Formula |
C29H22FN3O2S2 |
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Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H22FN3O2S2/c1-35-25-15-10-18(16-19(25)17-36-29-32-24-8-4-5-9-26(24)37-29)27-31-23-7-3-2-6-22(23)28(34)33(27)21-13-11-20(30)12-14-21/h2-16,27,31H,17H2,1H3 |
InChI Key |
YQBXYWLPKCSSAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)CSC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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